molecular formula C10H17NO3 B15273590 Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate

Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B15273590
M. Wt: 199.25 g/mol
InChI Key: ULGDKIBEMDLNJQ-UHFFFAOYSA-N
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Description

Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxolane ring, which is a five-membered oxygen-containing heterocycle. The presence of these rings makes it a versatile scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is carried out under mild conditions and yields highly enantiomerically enriched products.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic properties of drug candidates .

Industry: The compound is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is not well-documented. compounds containing pyrrolidine rings often interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxolane ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is unique due to the presence of both pyrrolidine and oxolane rings. This dual-ring structure provides a greater three-dimensional coverage and enhances the compound’s ability to interact with various biological targets. In comparison, pyrrolidine-2-one and pyrrolidine-2,5-diones lack the oxolane ring, which may limit their solubility and bioavailability .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3

InChI Key

ULGDKIBEMDLNJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2CCOC2

Origin of Product

United States

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